1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as 3-Chloro-4-fluoro-N,N-dimethyl-3-phenylpropan-1-amine, is a synthetic compound that has been studied for its potential applications in medicinal and scientific research. It is a colorless, crystalline solid with a molecular weight of 232.62 g/mol and a melting point of 97-98 °C. It is soluble in water and ethanol, and has a low vapor pressure. 3-Chloro-4-fluoro-N,N-dimethyl-3-phenylpropan-1-amine has been used for a variety of purposes, including as a synthetic intermediate in the synthesis of drugs and other compounds, as a reagent in organic synthesis, and as a catalyst in the preparation of polymers and other materials.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-oneluoro-N,N-dimethyl-3-phenylpropan-1-amine has been studied for its potential applications in medicinal and scientific research. It has been used as a synthetic intermediate in the synthesis of drugs and other compounds, as a reagent in organic synthesis, and as a catalyst in the preparation of polymers and other materials. In addition, it has been used as a substrate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-oneluoro-N,N-dimethyl-3-phenylpropan-1-amine is a synthetic compound that is believed to act as a monoamine oxidase inhibitor (MAOI). MAOIs are a class of drugs that are used to treat depression by blocking the action of the enzyme monoamine oxidase. This enzyme is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking the action of this enzyme, MAOIs increase the levels of these neurotransmitters in the brain, which can help to relieve symptoms of depression.
Biochemical and Physiological Effects
1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-oneluoro-N,N-dimethyl-3-phenylpropan-1-amine has been studied for its biochemical and physiological effects. It has been found to act as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters in the brain, such as serotonin, norepinephrine, and dopamine. In addition, it has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This effect could potentially have therapeutic applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-oneluoro-N,N-dimethyl-3-phenylpropan-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and solid. In addition, it is soluble in water and ethanol, and has a low vapor pressure. However, it is important to note that 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-oneluoro-N,N-dimethyl-3-phenylpropan-1-amine is a toxic compound and should be handled with care. It should be stored in a cool, dry place, away from sources of heat or flame.
Future Directions
The potential applications of 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-oneluoro-N,N-dimethyl-3-phenylpropan-1-amine are numerous. Future research could focus on its use as a substrate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, further research could focus on the biochemical and physiological effects of this compound, such as its potential to act as an inhibitor of the enzyme acetylcholinesterase. Finally, research could also focus on the development of new methods for the synthesis of this compound, as well as the optimization of existing methods.
Synthesis Methods
1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-oneluoro-N,N-dimethyl-3-phenylpropan-1-amine can be synthesized through several methods. One method involves the reaction of 3-chloro-4-fluorophenylmagnesium bromide with dimethylamine in the presence of a base, such as sodium hydroxide. This reaction yields the desired product in high yields and with a high degree of purity. Another method involves the reaction of 3-chloro-4-fluorophenylmagnesium chloride with dimethylamine in the presence of a base, such as potassium hydroxide. This reaction also yields the desired product in high yields and with a high degree of purity.
properties
IUPAC Name |
(E)-1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c1-14(2)6-5-11(15)8-3-4-10(13)9(12)7-8/h3-7H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGJDORYXDPEO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
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